molecular formula C9H12N6O3 B11470739 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazol-5-amine

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11470739
M. Wt: 252.23 g/mol
InChI Key: JCSJIGFVIROVHW-UHFFFAOYSA-N
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Description

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can be achieved through several methods. One effective method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds. For example, the nitration of a suitable precursor can yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions and reagents used in these processes can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and various reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions include various oxadiazole derivatives with different functional groups, which can have distinct properties and applications.

Scientific Research Applications

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE include other oxadiazole derivatives such as:

Uniqueness

The uniqueness of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE lies in its specific structure, which combines the oxadiazole ring with an oxolane moiety. This unique structure can impart distinct properties and activities, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

IUPAC Name

4-[5-(oxolan-2-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H12N6O3/c10-7-6(13-18-14-7)8-12-9(17-15-8)11-4-5-2-1-3-16-5/h5H,1-4H2,(H2,10,14)(H,11,12,15)

InChI Key

JCSJIGFVIROVHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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